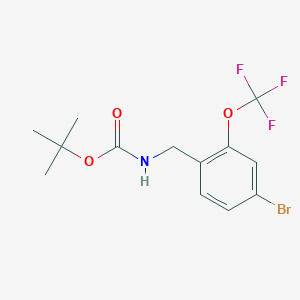

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate

説明

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is a chemical compound used as an important intermediate in the pharmaceutical field . It can be used to synthesize various biologically active compounds, such as antibiotics, hormones, and pesticides . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

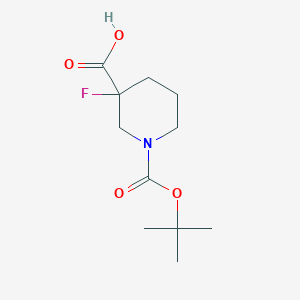

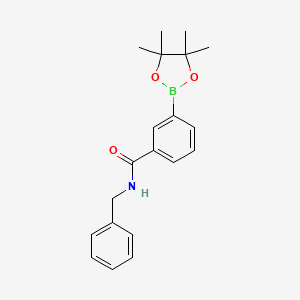

The molecular formula of Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is C13H15BrF3NO3 . The InChI code is 1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 .科学的研究の応用

Synthetic Organic Chemistry Applications

Tert-butyl phenylazocarboxylates, closely related to the queried compound, are versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. The ability to direct attacks of aliphatic amines to the aromatic core or the carbonyl unit leading to azocarboxamides showcases their utility. Furthermore, these compounds are amendable to radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, highlighting their significance in creating complex organic structures (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Asymmetric Hydrogenation

Compounds with tert-butylmethylphosphino groups have demonstrated effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts enable the enantioselective synthesis of chiral pharmaceutical ingredients, illustrating the critical role of such compounds in facilitating reactions with high enantioselectivity and catalytic activity (Imamoto et al., 2012).

Polymer Science

Ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) based on 4-tert-butylcatechol demonstrate significant contributions to polymer science. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, offer remarkable solubility in polar solvents and the ability to form transparent, flexible films. Their thermal stability and high glass transition temperatures underscore their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is a chemical that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-4-5-9(14)6-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMOFDSPIMSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)